N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: Starting with a precursor such as 4-fluoroaniline, the imidazole ring is formed through a cyclization reaction with appropriate reagents.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide coupling: Finally, the thioether intermediate is coupled with 2-methylbenzoic acid or its derivatives to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the imidazole ring and the thioether linkage can play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially improving their pharmacokinetic profiles.
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-4-2-3-5-16(13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJKKXFPONGSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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